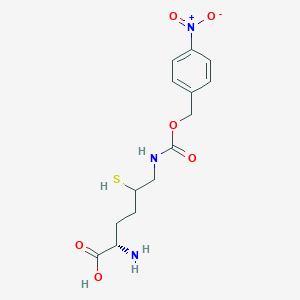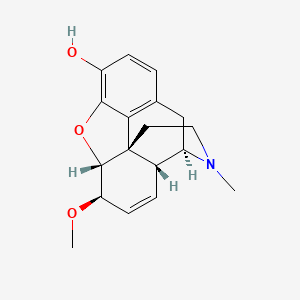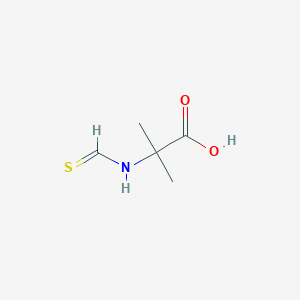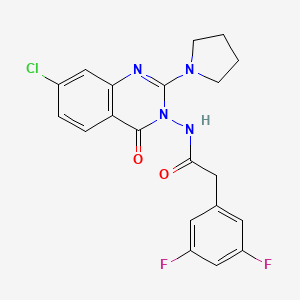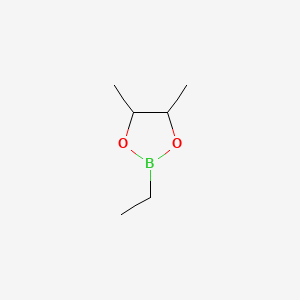
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C6H13BO2 and a molecular weight of 127.98 g/mol This compound is part of the dioxaborolane family, which is known for its unique structure featuring a boron atom bonded to two oxygen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. Hydroboration is a process where a boron-hydrogen bond is added across a carbon-carbon double or triple bond . This reaction is usually rapid and can be catalyzed by transition metals such as palladium or platinum.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane ring .
Major Products
The major products formed from these reactions include boronic acids, borates, and substituted dioxaborolanes. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and hydroboration . The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane structure but with different substituents, leading to variations in reactivity and applications.
2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features an ethynyl group, which imparts unique properties for use in polymer chemistry and materials science.
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: The presence of a vinyl group makes this compound suitable for polymerization reactions.
Uniqueness
2-Ethyl-4,5-dimethyl-1,3,2-dioxaborolane is unique due to its specific combination of ethyl and dimethyl groups, which enhance its stability and reactivity in various chemical processes. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
57633-64-4 |
|---|---|
Molecular Formula |
C6H13BO2 |
Molecular Weight |
127.98 g/mol |
IUPAC Name |
2-ethyl-4,5-dimethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C6H13BO2/c1-4-7-8-5(2)6(3)9-7/h5-6H,4H2,1-3H3 |
InChI Key |
JNXNAKAJVUOYQG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


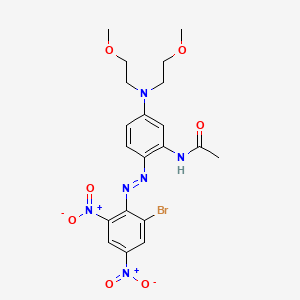
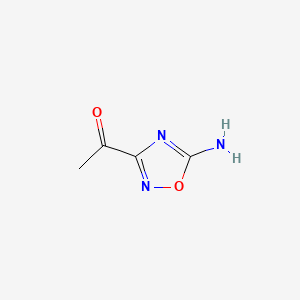
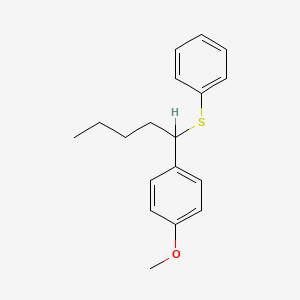
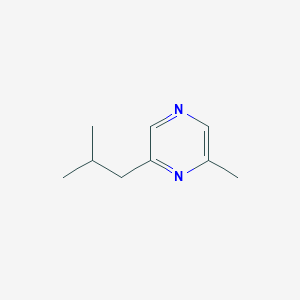

![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
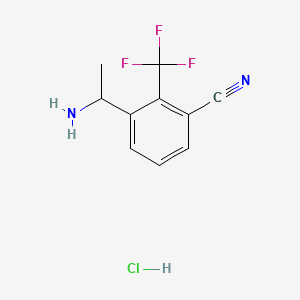
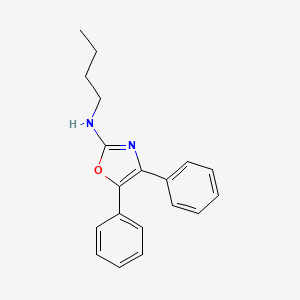
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
